Regioisomeric Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution on Benzamido Moiety
The target compound (2,4-dimethoxy substitution) is the regioisomer of 2-(3,4-dimethoxybenzamido)thiophene-3-carboxamide (CAS 864940-71-6, ChEMBL CHEMBL210622). The positional shift of methoxy groups from 3,4- to 2,4- alters the electronic distribution on the benzamido ring: the 2-methoxy group introduces ortho steric effects that can restrict rotational freedom of the amide bond, while the 4-methoxy group offers a different resonance donor pattern compared to the 3-methoxy of the comparator. The 3,4-regioisomer has a reported IC₅₀ of 2,100 nM in the Therapeutic Target Database [1]. No quantitative bioactivity data are publicly available for the 2,4-regioisomer, making this comparison a class-level inference based on established SAR from thiophene-3-carboxamide JNK and FLT3 inhibitor series [2]. In those series, regioisomeric dimethoxy substitution on the benzamido ring produced >10-fold differences in kinase inhibitory potency depending on the target, demonstrating that substitution pattern is a critical determinant of activity.
| Evidence Dimension | Regioisomeric substitution pattern effect on bioactivity |
|---|---|
| Target Compound Data | No publicly available quantitative bioactivity data (2,4-dimethoxy substitution) |
| Comparator Or Baseline | 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide (CAS 864940-71-6); IC₅₀ = 2,100 nM (TTD); MW 306.34, identical molecular formula C₁₄H₁₄N₂O₄S |
| Quantified Difference | Regioisomeric substitution (2,4- vs. 3,4-); bioactivity difference not quantifiable due to lack of target-compound data; SAR from JNK inhibitor series indicates >10-fold potency shifts between dimethoxy regioisomers on related scaffolds |
| Conditions | TTD database entry (target unspecified); JNK inhibitor SAR from Bioorganic & Medicinal Chemistry (2011) using TR-FRET enzymatic assays |
Why This Matters
For kinase inhibitor screening, the 2,4- vs. 3,4-dimethoxy regioisomer choice can determine whether a compound engages a given kinase target, making correct procurement essential for reproducible SAR.
- [1] Therapeutic Target Database (TTD). 2-(3,4-dimethoxybenzamido)thiophene-3-carboxamide, IC₅₀ = 2100 nM. https://intele.idrblab.net/ View Source
- [2] De SK, Stebbins JL, Chen LH, et al. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorganic & Medicinal Chemistry, 2011, 19(8): 2582–2588. PMC3089059. View Source
